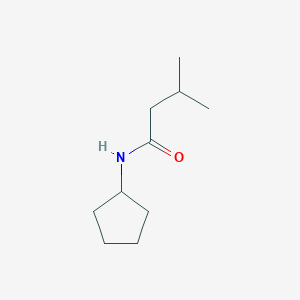
N-cyclopentyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-methylbutanamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
N-cyclopentyl-3-methylbutanamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in the increased activity of these receptors, which are involved in synaptic plasticity and memory formation. N-cyclopentyl-3-methylbutanamide has been shown to enhance long-term potentiation (LTP), which is a process that is critical for learning and memory.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methylbutanamide has been shown to improve cognitive function in animal models and in human clinical trials. It has also been shown to enhance long-term potentiation (LTP), which is a process that is critical for learning and memory. N-cyclopentyl-3-methylbutanamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. N-cyclopentyl-3-methylbutanamide has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-3-methylbutanamide in lab experiments is its ability to enhance cognitive function in animal models, which can be useful for studying the neural mechanisms of learning and memory. However, one limitation of using N-cyclopentyl-3-methylbutanamide is that it may have different effects on different types of memory, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopentyl-3-methylbutanamide. One direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate its potential as a cognitive enhancer for healthy individuals, such as students or elderly individuals. Additionally, future research could investigate the molecular mechanisms underlying the effects of N-cyclopentyl-3-methylbutanamide on synaptic plasticity and memory formation.
Synthesemethoden
The synthesis of N-cyclopentyl-3-methylbutanamide involves the reaction of cyclopentylmethylamine with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of N-cyclopentyl-3-methylbutanamide, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-methylbutanamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve cognitive function in animal models and in human clinical trials. N-cyclopentyl-3-methylbutanamide has also been studied for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)7-10(12)11-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGZCVYWZOBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

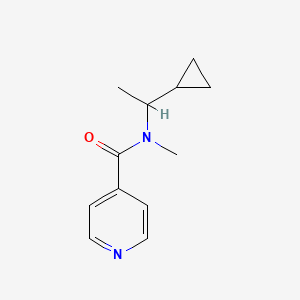
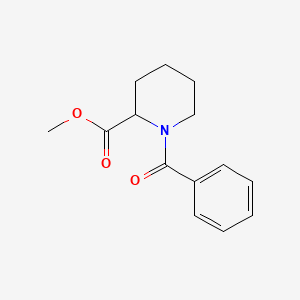


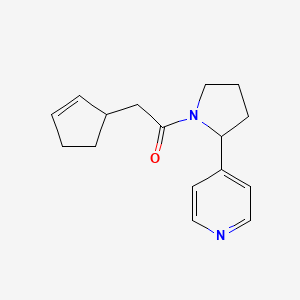
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

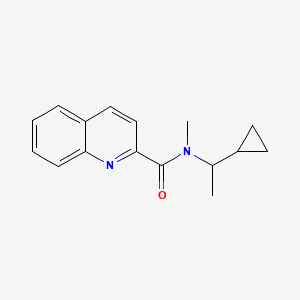
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
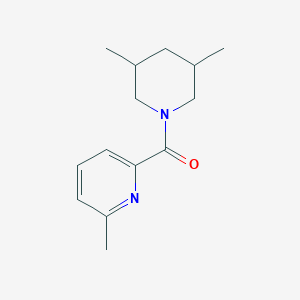
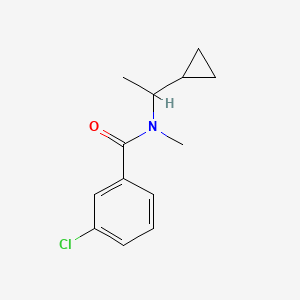
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)